molecular formula C9H7BrN2O B1283477 1-(5-Bromo-1H-indazol-1-yl)ethanone CAS No. 152626-92-1

1-(5-Bromo-1H-indazol-1-yl)ethanone

Cat. No.: B1283477
CAS No.: 152626-92-1
M. Wt: 239.07 g/mol
InChI Key: IFPRNHHJTZSJAM-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indazol-1-yl)ethanone is an organic compound with the chemical formula C9H7BrN2O. It is a white solid primarily used as an intermediate in organic synthesis. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(5-Bromo-1H-indazol-1-yl)ethanone typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-indazol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

1-(5-Bromo-1H-indazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active indazole-based drugs.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-indazol-1-yl)ethanone is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

  • 1-(5-Nitro-1H-indazol-1-yl)ethanone
  • 1-(1H-Indazol-1-yl)ethanone
  • Methyl 1-acetyl-1H-indazole-5-carboxylate

Comparison: 1-(5-Bromo-1H-indazol-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other indazole derivatives. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(5-bromoindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPRNHHJTZSJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293899
Record name 1-(5-Bromo-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152626-92-1
Record name 1-(5-Bromo-1H-indazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152626-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-methylaniline (25.0 g, 134 mmol) was dissolved in chloroform (250 mL), and the mixture was cooled to 5° C. Acetic anhydride (35 mL, 343 mmol) was added dropwise, and the mixture was allowed to warm to ambient temperature. Potassium acetate (3.97 g, 40.4 mmol) and isoamylnitrite (35 mL, 262 mmol) were added, and the mixture was heated at 70° C. overnight. The mixture was neutralized with saturated sodium bicarbonate and extracted with methylene chloride. The combined organic layers were concentrated under reduced pressure, and the resulting residue was triturated with methanol to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.45 (s, 1H) 8.26 (d, J=8.82 Hz, 1H) 8.17 (d, J=1.70 Hz, 1H) 7.77 (dd, J=8.82, 2.03 Hz, 1H) 2.72 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Potassium acetate
Quantity
3.97 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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